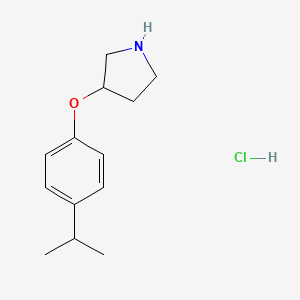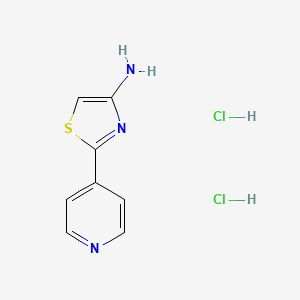
3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Overview
Description
3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C11H13N5OS.C2H2O4.
Scientific Research Applications
Chemical Reactions and Synthesis
Research has shown various reactions and synthetic processes involving compounds structurally related to 3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate. For example, Yakubkene and Vainilavichyus (1998) studied the reaction of similar oxadiazole compounds with amines, which led to the formation of corresponding thiosemicarbazides and other derivatives through ring-opening and substitution reactions (Yakubkene & Vainilavichyus, 1998). Similarly, Borisov et al. (2009) synthesized combinatorial libraries of substituted 1,2,4-oxadiazole compounds through parallel liquid-phase synthesis, indicating the versatility of these compounds in chemical synthesis (Borisov et al., 2009).
Anticancer Applications
Several studies have explored the anticancer potential of compounds structurally similar to this compound. Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazole derivatives with significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015). El‐Sayed et al. (2008) also reported the synthesis of new oxadiazole derivatives with potential biological activity, indicating the promise of these compounds in cancer research (El‐Sayed et al., 2008).
Antimicrobial Activities
1,2,4-oxadiazole derivatives have also been studied for their antimicrobial properties. Bayrak et al. (2009) investigated the antimicrobial activity of new 1,2,4-triazoles and 1,3,4-oxadiazoles, revealing their effectiveness against various microorganisms (Bayrak et al., 2009). This suggests that compounds like this compound might have similar antimicrobial applications.
Fluorescent Compounds and Structural Studies
Research has also been conducted on the structural and fluorescent properties of oxadiazole compounds. For instance, Ho and Yao (2009) synthesized novel fluorescent compounds based on 1,3,4-oxadiazoles, suggesting potential applications in materials science and imaging (Ho & Yao, 2009). Furthermore, Shen et al. (2018) focused on the crystal structure of a compound closely related to this compound, indicating the importance of structural studies in understanding these compounds (Shen et al., 2018).
properties
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.C2H2O4/c1-17-7-4-9(12)11-14-10(15-16-11)8-2-5-13-6-3-8;3-1(4)2(5)6/h2-3,5-6,9H,4,7,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWCFGCGQOVUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)






![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)

![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)